molecular formula C12H7BrFNO2 B13935515 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Cat. No.: B13935515
M. Wt: 296.09 g/mol
InChI Key: MWEVSPXBAJKSCZ-UHFFFAOYSA-N
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Description

4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl is a biphenyl derivative characterized by the presence of bromine, fluorine, and nitro functional groups on its aromatic rings. Biphenyl compounds are significant in organic chemistry due to their structural versatility and presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the Suzuki–Miyaura cross-coupling reaction between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane .

Industrial Production Methods

Industrial production methods for biphenyl derivatives often involve large-scale reactions using similar cross-coupling techniques. The choice of reagents and catalysts is optimized for yield and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amine, which can then interact with biological targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3’-fluoro-2-nitro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl scaffold, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H7BrFNO2

Molecular Weight

296.09 g/mol

IUPAC Name

4-bromo-1-(3-fluorophenyl)-2-nitrobenzene

InChI

InChI=1S/C12H7BrFNO2/c13-9-4-5-11(12(7-9)15(16)17)8-2-1-3-10(14)6-8/h1-7H

InChI Key

MWEVSPXBAJKSCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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